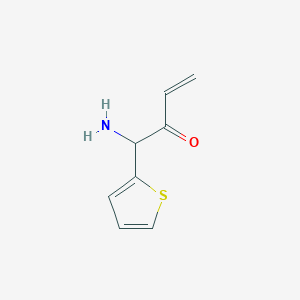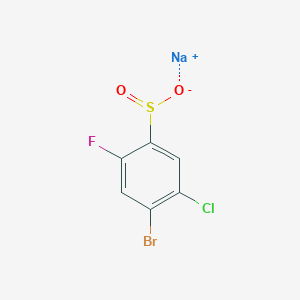
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is a chiral compound with a unique structure that includes a chlorinated ethanol moiety attached to a tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol typically involves the chlorination of a suitable precursor followed by a reduction step. One common method involves the use of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol as the starting material. This compound is first chlorinated using thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom. The reaction is then quenched, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chlorination and reduction steps can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, yielding the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, such as amines or thiols.
Aplicaciones Científicas De Investigación
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for more complex compounds.
Mecanismo De Acción
The mechanism of action of (1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated ethanol moiety can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The tetrahydronaphthalene ring provides structural stability and enhances binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol: The enantiomer of the compound with similar properties but different biological activity.
2-chloro-1-(naphthalen-2-yl)ethanol: Lacks the tetrahydro component, leading to different reactivity and applications.
2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: An oxidized form with different chemical properties.
Uniqueness
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol is unique due to its chiral nature and the presence of both a chlorinated ethanol moiety and a tetrahydronaphthalene ring
Propiedades
Fórmula molecular |
C12H15ClO |
|---|---|
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H15ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,12,14H,1-4,8H2/t12-/m0/s1 |
Clave InChI |
VUPFABAOUOUMBR-LBPRGKRZSA-N |
SMILES isomérico |
C1CCC2=C(C1)C=CC(=C2)[C@H](CCl)O |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B13159047.png)
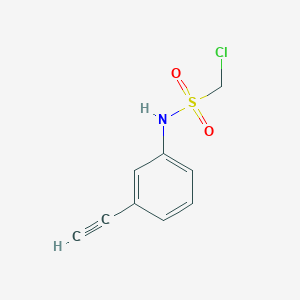
![1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13159054.png)
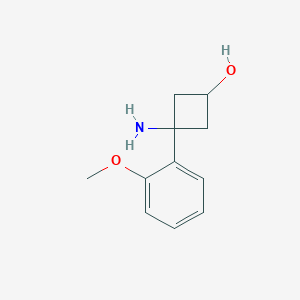
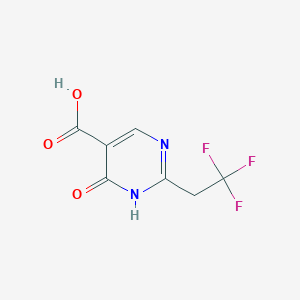
![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)
![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)

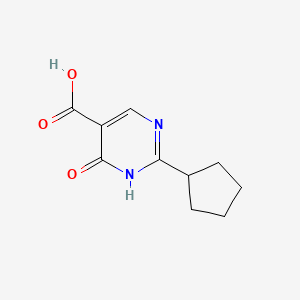
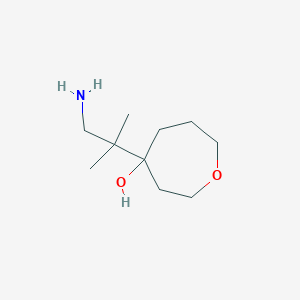
![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)
